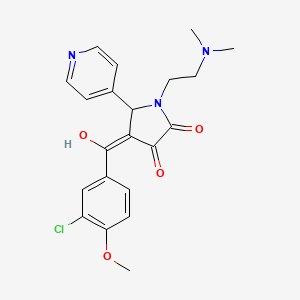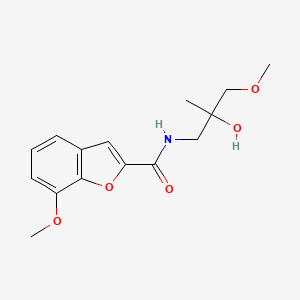
N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide is a chemical compound that has garnered interest in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) in the presence of a coupling agent like EDCI or DCC.
Functionalization of the Side Chain: The side chain containing the hydroxy and methoxy groups is introduced through a series of substitution and protection-deprotection steps, ensuring the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4 or BH3-THF.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like alkoxides or thiolates.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4, BH3-THF, or NaBH4 in anhydrous solvents.
Substitution: Alkoxides, thiolates, or amines in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers, thioethers, or amines depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular signaling.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a benzofuran ring.
N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group, which imparts different chemical properties.
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(4-morpholinylsulfonyl)benzamide: Features a morpholinylsulfonyl group, affecting its solubility and reactivity.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(18,9-19-2)8-16-14(17)12-7-10-5-4-6-11(20-3)13(10)21-12/h4-7,18H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIWRGJZUQRQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2875823.png)
![2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2875824.png)
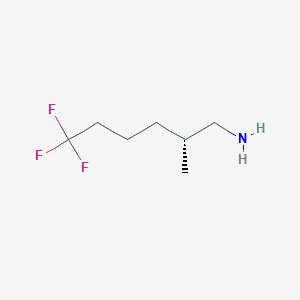
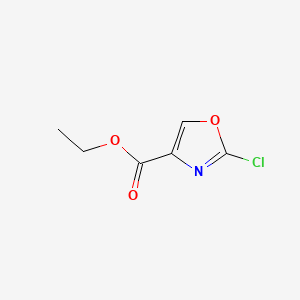
![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2875827.png)
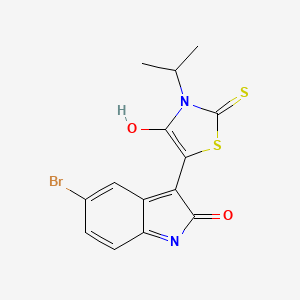
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2875829.png)
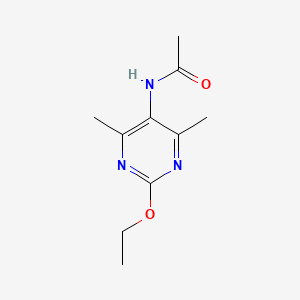
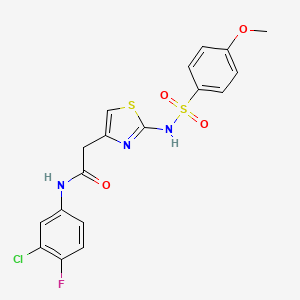
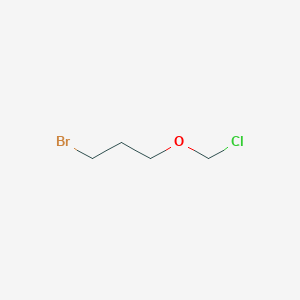
![2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2875837.png)
![(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875841.png)
![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)
